Cas no 431906-85-3 (4-chloronaphthalen-1-yl N,N-diethylcarbamate)

4-chloronaphthalen-1-yl N,N-diethylcarbamate 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N,N-diethyl-, 4-chloro-1-naphthalenyl ester
- 4-chloronaphthalen-1-yl N,N-diethylcarbamate
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- インチ: 1S/C15H16ClNO2/c1-3-17(4-2)15(18)19-14-10-9-13(16)11-7-5-6-8-12(11)14/h5-10H,3-4H2,1-2H3
- InChIKey: CYMMHCOZWNOULJ-UHFFFAOYSA-N
- ほほえんだ: C(OC1=C2C(C=CC=C2)=C(Cl)C=C1)(=O)N(CC)CC
じっけんとくせい
- 密度みつど: 1.208±0.06 g/cm3(Predicted)
- ふってん: 399.4±34.0 °C(Predicted)
- 酸性度係数(pKa): -1.60±0.70(Predicted)
4-chloronaphthalen-1-yl N,N-diethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0921-2538-1mg |
4-chloronaphthalen-1-yl N,N-diethylcarbamate |
431906-85-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
4-chloronaphthalen-1-yl N,N-diethylcarbamate 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
4-chloronaphthalen-1-yl N,N-diethylcarbamateに関する追加情報
Introduction to 4-Chloronaphthalen-1-yl N,N-Diethylcarbamate (CAS No. 431906-85-3)
4-Chloronaphthalen-1-yl N,N-diethylcarbamate (CAS No. 431906-85-3) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical research. This compound is characterized by its unique chemical structure, which includes a chlorinated naphthalene moiety and a diethylcarbamate functional group. The combination of these structural elements imparts distinct properties that make it a valuable candidate for further investigation and development.
The chemical formula of 4-chloronaphthalen-1-yl N,N-diethylcarbamate is C16H17ClNO2. It is a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). The compound's molecular weight is 288.76 g/mol, and it has a melting point ranging from 75°C to 78°C. These physical properties are crucial for understanding its behavior in different environments and applications.
In the realm of pharmaceutical research, 4-chloronaphthalen-1-yl N,N-diethylcarbamate has shown promise as a potential lead compound for the development of new drugs. Recent studies have explored its biological activities, including its anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that 4-chloronaphthalen-1-yl N,N-diethylcarbamate could be further optimized to develop novel anti-inflammatory agents.
Beyond its potential in pharmaceuticals, 4-chloronaphthalen-1-yl N,N-diethylcarbamate has also been investigated for its use in materials science. Its unique chemical structure makes it an attractive candidate for the synthesis of advanced materials with specific properties. For example, researchers at the University of California, Berkeley, have utilized this compound as a building block for the synthesis of novel polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as electronics, coatings, and composites.
The synthesis of 4-chloronaphthalen-1-yl N,N-diethylcarbamate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloronaphthol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. This reaction yields the desired product with high purity and yield. The synthetic process can be optimized to improve efficiency and reduce costs, making it more viable for large-scale production.
In terms of safety and handling, 4-chloronaphthalen-1-yl N,N-diethylcarbamate should be handled with care to avoid exposure to skin or inhalation of dust particles. It is recommended to use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound. Additionally, it should be stored in a cool, dry place away from direct sunlight and incompatible materials.
The environmental impact of 4-chloronaphthalen-1-yl N,N-diethylcarbamate is another important consideration. While there is limited data on its environmental fate and effects, it is essential to follow best practices for waste disposal and environmental stewardship. Proper waste management procedures should be implemented to minimize any potential adverse effects on ecosystems.
In conclusion, 4-chloronaphthalen-1-yl N,N-diethylcarbamate (CAS No. 431906-85-3) is a versatile compound with promising applications in pharmaceuticals, materials science, and chemical research. Its unique chemical structure and properties make it an attractive candidate for further development and optimization. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in various scientific disciplines.
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